molecular formula C20H12Cl2O4 B1656767 Benzene-1,4-diyl bis(4-chlorobenzoate) CAS No. 5411-00-7

Benzene-1,4-diyl bis(4-chlorobenzoate)

Cat. No.: B1656767
CAS No.: 5411-00-7
M. Wt: 387.2 g/mol
InChI Key: GPEJTVXJCWKUAB-UHFFFAOYSA-N
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Description

Benzene-1,4-diyl bis(4-chlorobenzoate) is a symmetrical aromatic ester composed of a central 1,4-phenylene core linked to two 4-chlorobenzoate groups. Its molecular formula is C${20}$H${12}$Cl$2$O$4$, with a molecular weight of 387.22 g/mol. The compound’s structure features electron-withdrawing chloro substituents on the benzoate moieties, which influence its electronic properties, solubility, and reactivity.

The chloro substituents enhance the compound’s thermal stability and reduce solubility in polar solvents compared to amino or methoxy analogs. Its applications may span materials science (e.g., liquid crystals) and pharmaceuticals, given the antimicrobial activity observed in structurally related chlorinated heterocycles .

Properties

CAS No.

5411-00-7

Molecular Formula

C20H12Cl2O4

Molecular Weight

387.2 g/mol

IUPAC Name

[4-(4-chlorobenzoyl)oxyphenyl] 4-chlorobenzoate

InChI

InChI=1S/C20H12Cl2O4/c21-15-5-1-13(2-6-15)19(23)25-17-9-11-18(12-10-17)26-20(24)14-3-7-16(22)8-4-14/h1-12H

InChI Key

GPEJTVXJCWKUAB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)Cl

Other CAS No.

5411-00-7

Origin of Product

United States

Comparison with Similar Compounds

Research Tools and Methodologies

Structural comparisons rely on crystallographic software:

  • SHELX Suite : Used for refining crystal structures, confirming the planar geometry of chlorinated aromatics .
  • ORTEP-3 : Visualizes molecular packing and substituent effects on bond angles .
  • SIR97 : Assists in solving crystal structures of complex analogs, such as pyrazole derivatives .

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